molecular formula C5H3Cl2N3O2 B1373025 4,5-Dichloro-3-nitropyridin-2-amine CAS No. 662116-67-8

4,5-Dichloro-3-nitropyridin-2-amine

Cat. No. B1373025
CAS RN: 662116-67-8
M. Wt: 208 g/mol
InChI Key: KYVDKOZOAOAFDC-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3Cl2N3O2 . It has a molecular weight of 208 . This compound is a solid and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of nitropyridine derivatives, including 4,5-Dichloro-3-nitropyridin-2-amine, has been described in a patent . The process involves the preparation of nitropyridine derivatives and their salt and precursors such as halogenated amino pyridines .


Molecular Structure Analysis

The InChI code for 4,5-Dichloro-3-nitropyridin-2-amine is 1S/C5H3Cl2N3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9) . The InChI key is KYVDKOZOAOAFDC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been reported . This process can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

4,5-Dichloro-3-nitropyridin-2-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Vicarious Nucleophilic Amination

Selective vicarious nucleophilic amination of 3-nitropyridine compounds, including 4,5-Dichloro-3-nitropyridin-2-amine, involves amination reactions in specific positions of the pyridine ring. This method is utilized for the preparation of substituted 2-amino-5-nitropyridines and offers moderate to good yields. Two amination reagents, hydroxylamine and 4-amino-1,2,4-triazole, are typically used. The application of hydroxylamine provides an easy work-up procedure, yielding almost pure products directly (Bakke, Svensen, & Trevisan, 2001).

Kinetics of Nucleophilic Substitution Reactions

The kinetics of nucleophilic substitution reactions involving 4,5-Dichloro-3-nitropyridin-2-amine have been studied in various solvents. This research aims to understand the reactivity and steric effects during the substitution process, which is crucial for optimizing reaction conditions and predicting product yields (Hamed, 1997).

Crystal Engineering

4,5-Dichloro-3-nitropyridin-2-amine is used in crystal engineering to design noncentrosymmetric crystals. The noncentrosymmetric structures based on 2-amino-5-nitropyridine chromophores are strategically formed to create herringbone motifs, which are crucial in certain applications. These structures are essential for material science and offer insights into steric hindrance and hydrogen bond formation (Fur et al., 1996).

Synthesis of Derivatives

4,5-Dichloro-3-nitropyridin-2-amine serves as a precursor in the synthesis of various derivatives. Through different reactions, such as vicarious nucleophilic substitution and oxidative substitution, high regioselectivities and yields are obtained. This process is pivotal for the production of a range of 4-substituted-2-alkylamino-5-nitropyridines and other derivatives, demonstrating the compound's versatility in synthesis (Bakke, 2004).

Reduction of Nitro Compounds

4,5-Dichloro-3-nitropyridin-2-amine is studied in the context of reducing nitro compounds to amines, a transformation of great importance in organic chemistry. The reduction of nitroarenes to amines is a key reaction, especially for the production of drugs, dyes, and polymers. Graphene-based catalysts have been employed in this reduction process, highlighting the compound's relevance in catalysis and material science (Nasrollahzadeh et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

The future directions for the use of 4,5-Dichloro-3-nitropyridin-2-amine could involve its use in the synthesis of various pharmaceutical products, given the demand for pyridine derivatives as synthons . Additionally, the compound could be used in the preparation of various pyridin-5-ols and pyridin-N-oxides through the regioselective oxyfunctionalization of pyridine derivatives .

properties

IUPAC Name

4,5-dichloro-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVDKOZOAOAFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676983
Record name 4,5-Dichloro-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-3-nitropyridin-2-amine

CAS RN

662116-67-8
Record name 4,5-Dichloro-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-3-nitropyridin-2-amine (0.10 g, 0.58 mmol) was dissolved in dry acetonitrile (20 mL). To the stirred solution was then added N-chlorosuccinimide (0.094 g, 0.70 mmol), and the reaction mixture was heated at 80° C. for 1 h. Volatiles were removed in vacuo and the residue purified by silica column chromatography (elution with dichloromethane) to provide the title compound as a pale brown powder (0.125 g, 85%). 1H-NMR (500 MHz, DMSO-d6) 7.35 (s, 2H, NH2), 8.36 (s, 1H, 6-H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.094 g
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

To a 50 ml round-bottomed flask containing 2-amino-4,5-dichloropyridine (0.275 g, 1.65 mmol) and cooled into an ice-bath was added conc. H2SO4 (2.79 g). The reaction mixture was stirred for 3 min and then HNO3 (70%; 0.186 g) was dropwise added. The reaction mixture was stirred at 0° C. (ice-bath) for 7 min, then heated to 55° C. and stirred at this temperature for 1 h, allowed to cool to room temperature, diluted with ice-water (˜15 ml) and the pH was adjusted to ˜7.5 with 10% aqueous NaOH. The yellow precipitate was collected by filtration, washed with water and dried in vacuo over P2O5, then absorbed on silica gel and the free running powder was placed on a 10 g isolute silica column. Elution with 2% ethyl acetate in dichloromethane afforded the title compound as a yellow solid (0.090 g, 26%); 1H-NMR (250 Mz, DMSO-d6) 7.39 (s, 2H, NH2), 8.39 (s, 1H, 6-H); LC-MS (ESI, m/z) 6.54 min—208, 210, 212 [(M+H)+, Cl2 isotopic pattern].
Quantity
0.275 g
Type
reactant
Reaction Step One
Name
Quantity
2.79 g
Type
reactant
Reaction Step Two
Name
Quantity
0.186 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
26%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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